

## Core Compound Identification and Properties

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### Compound of Interest

Compound Name: 6-Methoxyindoline

CAS No.: 7556-47-0

Cat. No.: B1368176

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**6-Methoxyindoline**, systematically named 6-methoxy-2,3-dihydro-1H-indole, is the reduced form of 6-methoxyindole. This saturation of the C2-C3 bond in the pyrrole ring fundamentally alters its chemical reactivity, transforming it from an electron-rich aromatic system into a substituted aniline derivative with a secondary amine integrated into a five-membered ring. This structural change makes it a valuable and versatile intermediate, particularly in the synthesis of complex pharmaceutical agents.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of **6-Methoxyindoline**

Property	Value	Source(s)
CAS Number	7556-47-0	[1][2][3][4]
IUPAC Name	6-methoxy-2,3-dihydro-1H-indole	[2][4]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	[1][3]
Molecular Weight	149.19 g/mol	[1][3]
Appearance	Pale yellow oily liquid	[1]
Boiling Point	266.8°C at 760 mmHg (Predicted)	
Storage Conditions	2-8°C, Sealed in a dry environment	[1]

## Synthesis Protocol: From Indole to Indoline

The most direct and efficient method for preparing **6-methoxyindoline** is through the catalytic hydrogenation of its aromatic precursor, 6-methoxyindole. This reaction reduces the pyrrole double bond while leaving the benzene ring and methoxy group intact. The choice of catalyst is critical for achieving high yield and selectivity.

### Causality in Experimental Design:

The reduction of an indole to an indoline is a standard transformation. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are favored due to their high activity, ease of handling, and simple removal from the reaction mixture by filtration.[5] The reaction is typically performed under a positive pressure of hydrogen gas, which increases the concentration of hydrogen on the catalyst surface, thereby accelerating the rate of reduction.[6][7]

## Detailed Experimental Protocol: Catalytic Hydrogenation of 6-Methoxyindole

Materials:

- 6-Methoxyindole (1.0 eq)

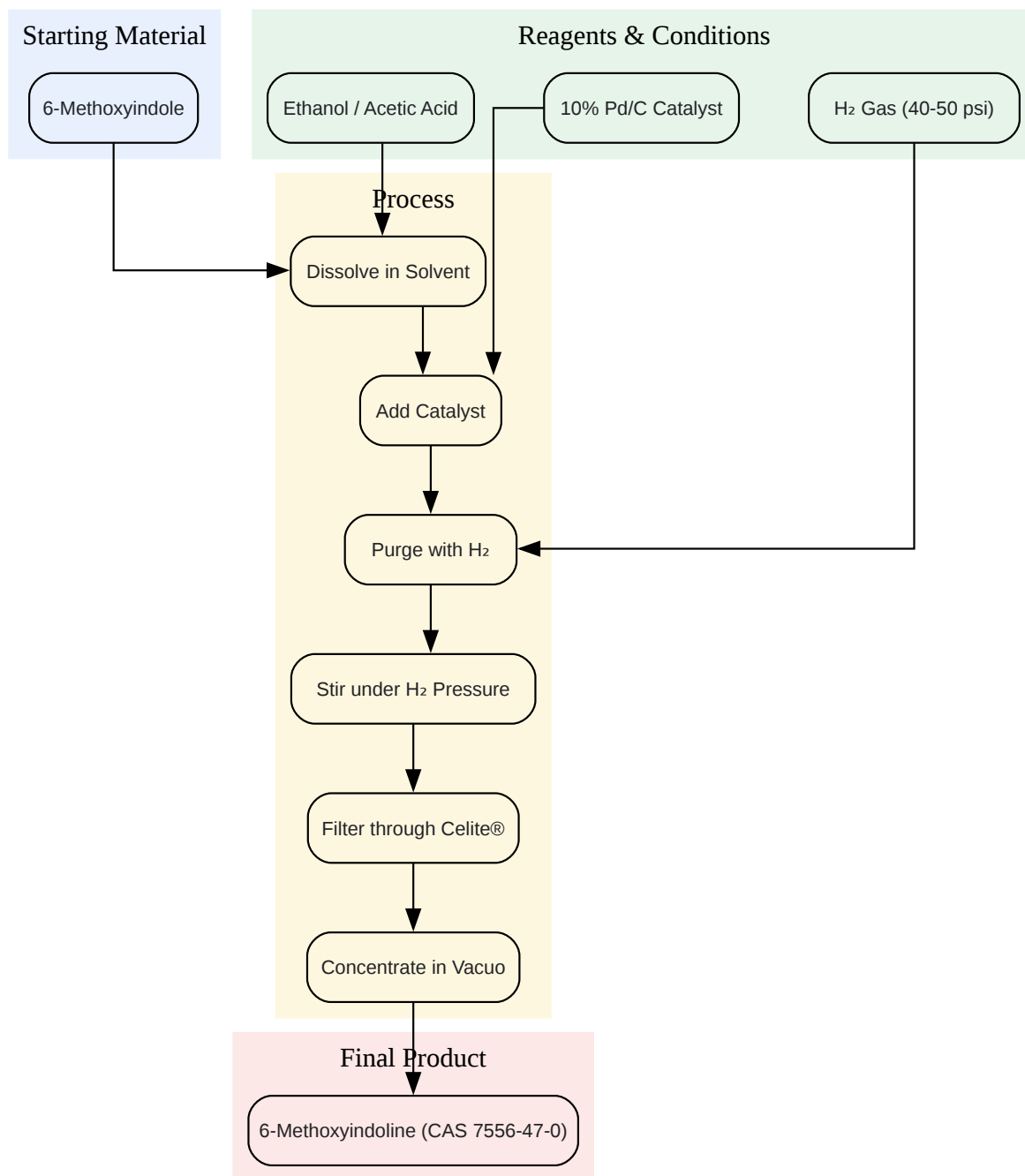
- Palladium on Carbon (10% Pd, ~5 mol%)
- Ethanol or Acetic Acid (as solvent)
- Hydrogen Gas (H<sub>2</sub>)
- Parr Hydrogenation Apparatus or similar pressure vessel

#### Procedure:

- Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
- Charging the Vessel: To the vessel, add 6-methoxyindole followed by the solvent (e.g., Ethanol). Swirl gently to dissolve the starting material.
- Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric, especially when dry. It should be handled with care, often as a wet paste.
- Sealing and Purging: Seal the reaction vessel. Evacuate the atmosphere inside and backfill with hydrogen gas. Repeat this purging process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
- Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi). Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 45-50°C) if necessary to improve reaction rates.
- Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.
- Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to

recover any adsorbed product.

- Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is crude **6-methoxyindoline**, which can be purified further by vacuum distillation or column chromatography if required.



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Caption: Workflow for the Synthesis of **6-Methoxyindoline**.

## Analytical Characterization

Authenticating the structure of **6-methoxyindoline** and distinguishing it from its indole precursor is critical. The following tables outline the predicted spectral data based on its known structure and standard spectroscopic principles.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The most telling transformation from 6-methoxyindole to **6-methoxyindoline** is observed in the  $^1\text{H}$  NMR spectrum. The characteristic signals for the C2 and C3 protons of the indole ring (typically  $\delta$  6.5-7.5 ppm) disappear and are replaced by two aliphatic triplets corresponding to the newly formed  $-\text{CH}_2-\text{CH}_2-$  group at approximately  $\delta$  3.0 and 3.5 ppm.

Table 2: Predicted  $^1\text{H}$  NMR Data for **6-Methoxyindoline** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.95	d	1H	Ar-H (C7)	Aromatic proton ortho to the nitrogen-bearing carbon.
~ 6.35	dd	1H	Ar-H (C5)	Aromatic proton ortho to the methoxy group.
~ 6.30	d	1H	Ar-H (C4)	Aromatic proton meta to the methoxy group.
~ 3.75	s	3H	-OCH <sub>3</sub>	Methoxy group singlet, typical chemical shift.
~ 3.55	t	2H	-CH <sub>2</sub> -N	Aliphatic methylene group adjacent to the nitrogen.
~ 3.00	t	2H	Ar-CH <sub>2</sub> -	Aliphatic methylene group adjacent to the aromatic ring.
(Broad)	s	1H	-NH	Secondary amine proton, often broad and may exchange.

Table 3: Predicted <sup>13</sup>C NMR Data for **6-Methoxyindoline** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 159.0	C6 (Ar-O)	Aromatic carbon attached to the electron-donating methoxy group.
~ 146.0	C7a (Ar-N)	Aromatic carbon at the ring junction, adjacent to nitrogen.
~ 125.0	C3a (Ar-C)	Aromatic carbon at the ring junction.
~ 122.0	C7	Aromatic CH.
~ 105.0	C5	Aromatic CH.
~ 99.0	C4	Aromatic CH.
~ 55.5	-OCH <sub>3</sub>	Methoxy carbon.
~ 48.0	C2 (-CH <sub>2</sub> -N)	Aliphatic carbon adjacent to nitrogen.
~ 29.0	C3 (Ar-CH <sub>2</sub> -)	Aliphatic carbon adjacent to the aromatic ring.

## Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

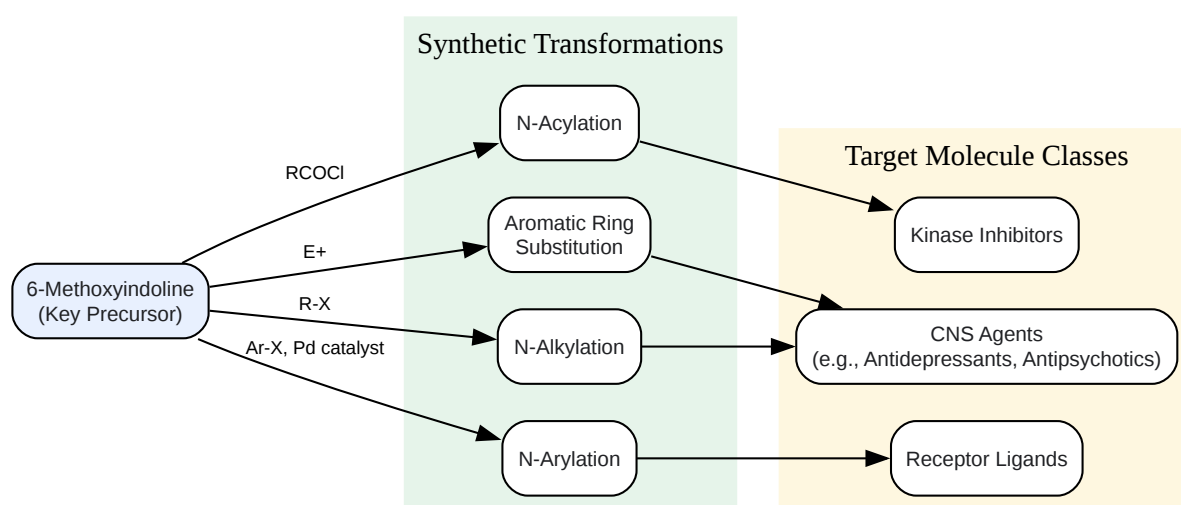
- Mass Spectrometry: In an Electron Impact (EI-MS) spectrum, the primary signal to confirm identity is the molecular ion peak ( $M^+$ ). For **6-methoxyindoline** ( $C_9H_{11}NO$ ), this would appear at  $m/z = 149$ .
- Infrared Spectroscopy: Key IR stretches include a sharp N-H stretch around 3350-3400  $cm^{-1}$ , C-H stretches for the aromatic ring (~3000-3100  $cm^{-1}$ ) and aliphatic CH<sub>2</sub> groups (~2850-2950  $cm^{-1}$ ), and a strong C-O stretch for the methoxy ether around 1250  $cm^{-1}$ .

## Applications in Research and Drug Development

**6-Methoxyindoline**'s primary value lies in its role as a nucleophilic building block. The secondary amine of the indoline ring can be readily functionalized, making it a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the

central nervous system.[1] Its structural motif is present in various pharmaceutical agents and research compounds.

The indoline scaffold allows for precise, multi-vectorial elaboration. The nitrogen atom serves as a primary point for substitution, the aromatic ring can undergo electrophilic substitution, and the C2/C3 positions can be further functionalized if desired, leading to a diverse library of potential drug candidates.



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Caption: Role of **6-Methoxyindoline** as a versatile synthetic intermediate.

## Safety and Handling

As a research chemical, **6-methoxyindoline** must be handled with appropriate care in a laboratory setting.

- GHS Hazard Classification:
  - H315: Causes skin irritation.
  - H318: Causes serious eye damage.

- H335: May cause respiratory irritation.[8]
- Precautions:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/eye protection/face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
- Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents.[1][8]

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